REACTION_CXSMILES
|
Cl.O.[S:3]([C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([N+:13]([O-])=O)[CH:7]=1)[C:4]#[N:5]>[Fe].C(O)C>[S:3]([C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([NH2:13])[CH:7]=1)[C:4]#[N:5]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(C#N)C1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
under stirring to the suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
addition of 270 ml
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
reaches 75° C.
|
Type
|
TEMPERATURE
|
Details
|
is cooled with ice in order
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below 85° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated
|
Type
|
CUSTOM
|
Details
|
can be detected by means of thin layer chromatography (about 15 minutes)
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The warm reaction mixture
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
ADDITION
|
Details
|
of hot water are added to the filtrate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
until warm
|
Type
|
CUSTOM
|
Details
|
to crystallize slowly
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
ADDITION
|
Details
|
The mixture containing crystals
|
Type
|
STIRRING
|
Details
|
is stirred at 0° C. for 5-6 hours
|
Duration
|
5.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
the crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with cold 25% ethanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
3.5 (± 0.5) min |
Name
|
|
Type
|
product
|
Smiles
|
S(C#N)C1=CC(=C(C=C1)N)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |